

Optimizing Radiochemical Yield of FAPI-74 Synthesis: A Technical Support Guide

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Compound of Interest

Compound Name: FAPI-74

Cat. No.: B12387594

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the radiochemical yield of **FAPI-74** synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of **[¹⁸F]FAPI-74**.

1. What is the expected radiochemical yield (RCY) for [¹⁸F]FAPI-74 synthesis?

The radiochemical yield of [¹⁸F]FAPI-74 can vary depending on the synthesis platform, starting activity, and specific protocol used. Reported non-decay-corrected yields typically range from 18.5% to 60%.^{[1][2][3]} Automated synthesis modules often provide reproducible results within their specified ranges. For instance, the GE TRACERLab FX2N has shown an RCY of 18.5 ± 2.5%, while the Trasis AllInOne platform can achieve around 20 ± 2.5%.^{[1][3]} Higher yields of approximately 50% have been reported for starting activities up to 74 GBq, and over 30% for activities as high as 111 GBq on cassette-based systems.^[4] An optimized automated method on a miniAllInOne radiosynthesizer has demonstrated non-decay-corrected yields of 60% ± 8%.^[2]

2. What are the critical parameters affecting the radiochemical yield?

Several factors can significantly influence the final yield of [¹⁸F]FAPI-74:

- **Precursor Amount and Quality:** The concentration and integrity of the **FAPI-74** precursor are crucial. Ensure the precursor is sourced from a reputable supplier and stored correctly.[\[3\]](#)
- **Reaction Temperature and Time:** The fluorination reaction is temperature-sensitive. Optimal temperatures are typically between 70°C and 100°C, with reaction times ranging from 5 to 15 minutes.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- **pH of the Reaction Mixture:** The pH of the reaction is critical for the [¹⁸F]AlF labeling strategy. A sodium acetate buffer with a pH of around 3.9 to 4.7 is commonly used.[\[4\]](#)[\[5\]](#)
- **Elution of [¹⁸F]Fluoride:** Efficient trapping and elution of the initial [¹⁸F]fluoride from the QMA cartridge are essential first steps for a high-yield synthesis.[\[4\]](#)
- **Purification Method:** Solid-phase extraction (SPE) using cartridges like HLB light or C18 is a common purification step.[\[2\]](#)[\[4\]](#) Inefficient purification can lead to lower radiochemical purity and yield.

3. My radiochemical purity (RCP) is below the acceptable limit (>95%). What are the possible causes and solutions?

Low radiochemical purity can stem from several issues:

- **Incomplete Reaction:** This could be due to suboptimal temperature, insufficient reaction time, or precursor degradation. Verify the reaction conditions and the quality of the precursor.
- **Radiolysis:** Especially with high starting activities, radiolysis can degrade the final product. The addition of stabilizers like sodium ascorbate to the final formulation can mitigate this.[\[5\]](#)
[\[6\]](#) A study found that when the diluent was saline, the RCP decreased significantly after 4 hours, but was stable in PBS (pH 7.4) with sodium ascorbate.[\[5\]](#)
- **Inefficient Purification:** The SPE cartridge may be overloaded, or the elution solvent may not be optimal. Ensure the cartridge is appropriate for the reaction scale and that the elution is performed as per the protocol.
- **Formation of Impurities:** Side reactions can lead to the formation of radioactive impurities. Optimization of reaction conditions can help minimize these.

4. How can I automate the synthesis of [^{18}F]FAPI-74 for routine production?

Fully automated synthesis of [^{18}F]FAPI-74 has been successfully implemented on various commercial synthesizers, including the GE TRACERLab FX2N, Trasis AllInOne, and miniAllinOne modules.^{[1][2][3]} These automated systems offer the advantages of reproducibility, higher yields for high starting activities, and compliance with Good Manufacturing Practice (GMP) for clinical production.^{[1][4]} The general automated process involves trapping of [^{18}F]fluoride, elution into the reactor, addition of the precursor solution, heating for the reaction, and subsequent purification via SPE.^{[2][4]}

Quantitative Data Summary

The following tables summarize key quantitative data from various published protocols for [^{18}F]FAPI-74 synthesis.

Table 1: Radiochemical Yield and Synthesis Time on Different Platforms

Synthesis Platform	Radiochemical Yield (non-decay-corrected)	Synthesis Time (minutes)	Starting Activity (GBq)	Reference
GE TRACERLab FX2N	$18.5 \pm 2.5\%$	35	~50	^{[1][3]}
Trasis AllInOne (AIO)	$20 \pm 2.5\%$	40	~50	^{[1][3]}
Cassette-based module	~50%	20	up to 74	^[4]
Cassette-based module	>30%	20	up to 111	^[4]
miniAllinOne	$60 \pm 8\%$	~20	152	^[2]
CFN multipurpose synthesizer	$37 \pm 3\%$ (decay corrected)	Not Specified	Not Specified	^[5]

Table 2: Key Reagents and Reaction Conditions

Parameter	Condition	Reference
Precursor Amount	60 µg	[3]
FAP1-74 Precursor Concentration	1 mg/mL aqueous solution	[4]
Aluminum Chloride (AlCl ₃) Concentration	10 mM	[4][5]
Ascorbic Acid Concentration	20 mM or 20% w/v	[4][7]
Reaction Temperature	70°C - 100°C	[2][4][5]
Reaction Time	5 - 15 minutes	[4][5]
Elution Buffer for [¹⁸ F]Fluoride	EtOH/NaCl 0.9% (2:3) or 0.5 M Sodium Acetate (pH 3.9)	[4][5]
Purification Cartridge	HLB light or C18	[2][4]

Experimental Protocols

Automated Synthesis on a Cassette-Based Module

This protocol is adapted from a published method for a one-pot automated synthesis.[4]

- [¹⁸F]Fluoride Trapping and Elution: Trap the [¹⁸F]fluoride on a QMA cartridge. Elute the [¹⁸F]fluoride into the reactor with 500 µL of a mixture of EtOH/NaCl 0.9% (2:3).[4]
- Precursor Addition: Add the precursor solution to the reactor. The solution consists of 72 µL of an aqueous solution of **FAP1-74** precursor (1 mg/mL), 300 µL of MeCN, 300 µL of a 20 mM ascorbic acid solution, and 10.8 µL of 10 mM AlCl₃. [4]
- Radiolabeling Reaction: Heat the reaction mixture at 100°C for 5 minutes.[4]
- Purification: After the reaction, dilute the mixture with Ascorbate buffer (pH 4.7) and purify using an HLB light cartridge.[4]

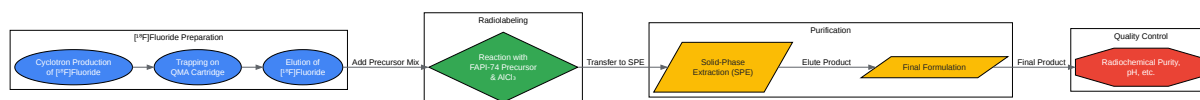
- Elution and Formulation: Elute the final product, [^{18}F]**FAPI-74**, with 3 mL of 66% ethanol.[4]
The final formulation can be adjusted based on desired shelf-life.

Automated Synthesis on a miniAllinOne Radiosynthesizer

This protocol is based on a method optimized for large-scale production.[2]

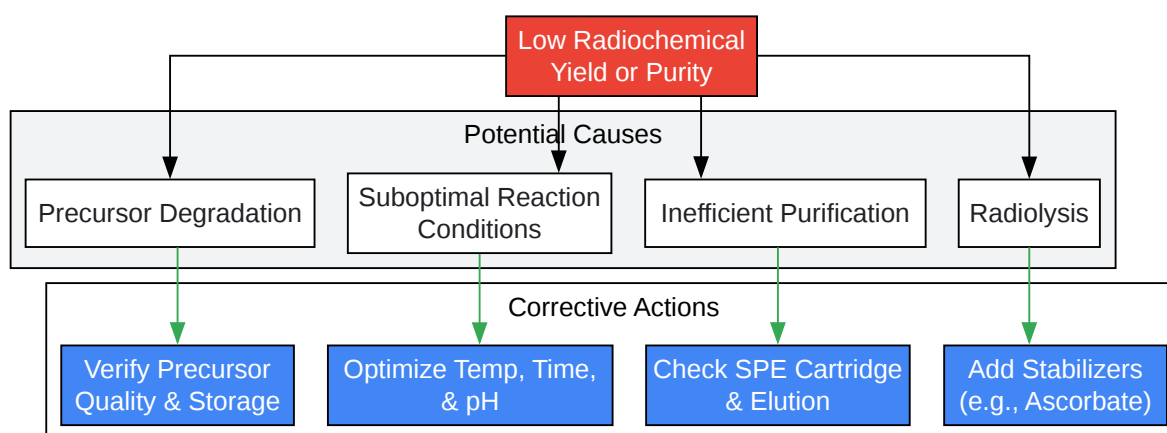
- [^{18}F]Fluoride Trapping and Elution: Trap [^{18}F]Fluoride onto a QMA cartridge and elute it into a reactor containing a solution of aluminum chloride.[2]
- Precursor Addition: Transfer the **FAPI-74** precursor into the reactor vial.
- Radiolabeling Reaction: Perform the radio-fluorination at 70°C for 10 minutes.[2]
- Quenching and Purification: Quench the reaction mixture and load it onto a pre-conditioned C18 solid-phase extraction cartridge.[2]
- Elution and Filtration: Elute the product from the C18 cartridge with dilute ethanol and pass it through a pre-conditioned alumina-N cartridge, followed by sterile filtration.[2]
- Formulation: Transfer the purified product into a pre-filled vial containing ascorbate buffer and formulate with sterile saline.[2]

Visualizations



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Caption: Automated synthesis workflow for [^{18}F]FAPI-74.



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Caption: Troubleshooting logic for low [^{18}F]FAPI-74 yield.

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